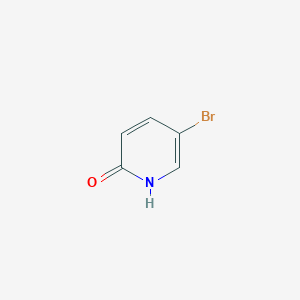![molecular formula C8H12O B085288 6-Methylbicyclo[4.1.0]heptan-2-one CAS No. 14845-41-1](/img/structure/B85288.png)
6-Methylbicyclo[4.1.0]heptan-2-one
Vue d'ensemble
Description
Molecular Structure Analysis Structural determination through techniques like single-crystal X-ray analysis plays a crucial role in understanding the molecular configuration of bicyclic compounds. For instance, the conformationally restricted methionine analogue demonstrates the impact of neighboring group participation in its structural characteristics (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).
Chemical Reactions and Properties The chemistry of bicyclic compounds like 6-Methylbicyclo[4.1.0]heptan-2-one is rich and varied, encompassing a range of reactions that highlight their unique reactivity patterns. For example, the addition of dinitrobenzenesulphenyl chloride to methylenebicycloheptene showcases specific reaction pathways and the formation of unique products, revealing insights into their chemical behavior (Przybylska & Garratt, 1981).
Physical Properties Analysis Investigating the physical properties of such compounds involves understanding their stability under various conditions. For example, certain 1-aryl-4,4-dimethyl-2,6,7-trioxabicycloheptanes exhibit remarkable thermal stability, an attribute that is crucial for their potential applications (Matsumoto, Watanabe, Kasuga, Hamada, & Tadokoro, 1997).
Chemical Properties Analysis The chemical properties of 6-Methylbicyclo[4.1.0]heptan-2-one derivatives are influenced by their molecular structure, which affects their reactivity and interaction with other molecules. For instance, the photoisomerisation of methylenebicyclohexene to spiroheptadiene occurs with high stereospecificity, indicating the influence of molecular structure on chemical properties (Hamer & Stubbs, 1970).
Applications De Recherche Scientifique
Thermal Isomerization Studies : A study explored the thermally induced rearrangement of bicyclic hydrocarbons, including 6-Methylbicyclo[4.1.0]heptan-2-one derivatives. The research highlighted the reaction's stereospecificity and the potential formation of achiral intermediates, crucial for understanding the reaction mechanisms in organic synthesis (Davidson, Gajewski, Shook, & Cohen, 1995).
Ionic Hydrogenation : Another study examined the ionic hydrogenation of bicyclic hydrocarbons, including compounds structurally similar to 6-Methylbicyclo[4.1.0]heptan-2-one. The research focused on how the introduction of a methyl group influences the hydrogenation rate, offering insights into refining hydrogenation processes (Khotimskaya, Kudryavtsev, Mil'vitskaya, Platé, & Parnes, 1972).
Hydroboration Reactions : A study on the oxidative hydroboration of 3-methylbicyclo[4.1.0]hept-3-ene, related to 6-Methylbicyclo[4.1.0]heptan-2-one, was conducted. It revealed the formation of stereoisomers, contributing to the understanding of stereoselectivity in hydroboration, a key reaction in organic chemistry (Kazakova, Isaeva, & Bikeev, 1979).
Reactions with Metal Catalysts : Research has been conducted on the reactions of 1-methylbicyclo[4.1.0]heptane, a compound structurally related to 6-Methylbicyclo[4.1.0]heptan-2-one, with hydrogen over metal catalysts. This study is important for understanding the behavior of such compounds in the presence of catalysts, which has implications in catalytic synthesis (Jackson & Nicolson, 1980).
Stereoselectivity in Hydroboration : Another study on the oxidative hydroboration of 3-methylbicyclo[4.1.0]-2-heptene, a structurally similar compound, revealed insights into the stereoselectivity of hydroboration reactions. Understanding such reactions is vital for developing specific synthetic pathways in organic chemistry (Kazakova, Surkova, & Bikeev, 1980).
Propriétés
IUPAC Name |
6-methylbicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8-4-2-3-7(9)6(8)5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEILJFFGJJRFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=O)C1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338483 | |
| Record name | Bicyclo[4.1.0]heptan-2-one, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylbicyclo[4.1.0]heptan-2-one | |
CAS RN |
14845-41-1 | |
| Record name | 6-Methylbicyclo[4.1.0]heptan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14845-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[4.1.0]heptan-2-one, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



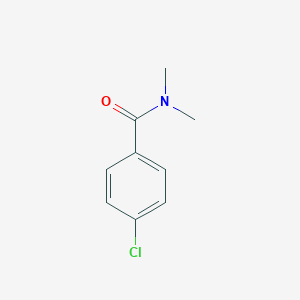

![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)
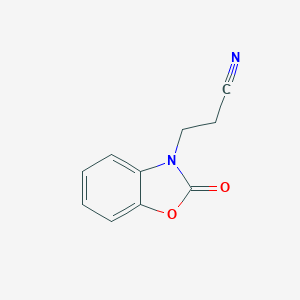
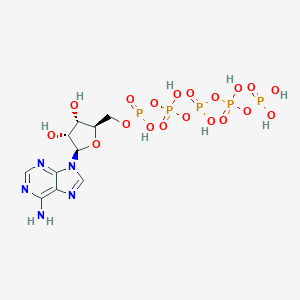
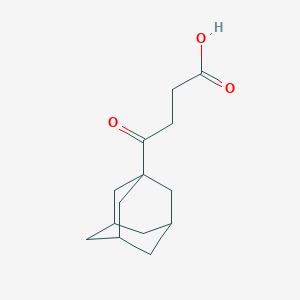
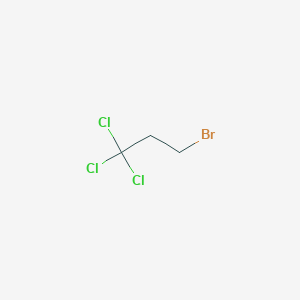
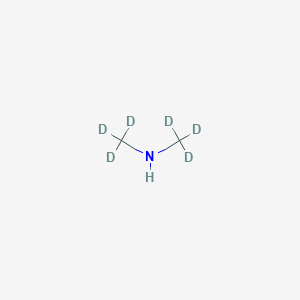
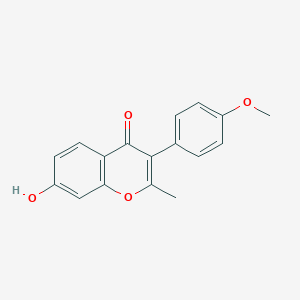
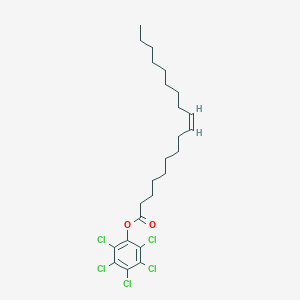
![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)
